molecular formula C19H19ClN6O2 B2424371 1-(4-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 1001464-14-7

1-(4-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2424371
CAS No.: 1001464-14-7
M. Wt: 398.85
InChI Key: IHHCARSHFIVMLC-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H19ClN6O2 and its molecular weight is 398.85. The purity is usually 95%.
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Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O2/c1-11-9-12(2)26(22-11)18-21-16-15(23(18)3)17(27)25(19(28)24(16)4)10-13-5-7-14(20)8-6-13/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHCARSHFIVMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione , with a CAS number of 305868-69-3 , is a derivative of purine that has garnered attention due to its potential biological activities. This article reviews its synthesis, structural characteristics, and various biological activities supported by recent research findings.

  • Molecular Formula : C₁₈H₁₇ClN₆O₂
  • Molecular Weight : 384.82 g/mol
  • Structure : The compound features a purine core substituted with a chlorobenzyl group and a pyrazole moiety, which contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antifungal, antibacterial, and potential anticancer properties.

Antifungal Activity

A study on similar pyrazole derivatives demonstrated significant antifungal activity against various fungal strains. The structure–activity relationship (SAR) suggested that the presence of the chlorobenzyl and dimethylpyrazole groups enhances antifungal potency. For instance:

  • Compounds with phenyl substitutions were more effective against Corynespora cassiicola, achieving over 80% inhibition compared to controls .

Antibacterial Activity

The antibacterial efficacy of compounds related to this purine derivative was evaluated against both Gram-positive and Gram-negative bacteria. Notably:

  • Compounds demonstrated moderate to high activity against Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like chlorine in the benzyl ring was associated with enhanced antibacterial effects .

Anticancer Potential

Preliminary studies have indicated that derivatives of purine can exhibit cytotoxic effects on cancer cell lines. The mechanism may involve the inhibition of key enzymes involved in nucleic acid synthesis or cell cycle regulation. Further investigations are needed to elucidate the specific pathways involved.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antifungal Efficacy : In vitro tests showed that derivatives similar to this compound exhibited up to 70% control against Pseudoperonospora cubensis, comparable to standard antifungal agents like iprodione .
  • Antibacterial Testing : A comparative study indicated that compounds with similar structures showed inhibition rates ranging from 52% to 79% against Pseudomonas syringae strains, suggesting a promising application in agricultural settings .

Research Findings and Data Tables

Biological Activity Tested Strain/Cell Line Inhibition Rate (%) Reference
AntifungalCorynespora cassiicola>80%
AntifungalPseudoperonospora cubensis~70%
AntibacterialStaphylococcus aureusModerate
AntibacterialEscherichia coliModerate

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anti-cancer agent. For instance, a study evaluated its effects on several tumor cell lines, revealing that derivatives of this compound exhibited significant cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapies .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. Research indicates that it can effectively inhibit protein kinases, which are crucial for tumor growth and metastasis. This action is particularly relevant in the context of targeted cancer therapies where selective inhibition of kinase activity can lead to reduced tumor proliferation .

Anti-inflammatory Properties

In addition to its anticancer effects, 1-(4-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione has demonstrated anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This application is particularly valuable in treating chronic inflammatory diseases such as arthritis .

Neuroprotective Effects

Preliminary research indicates that this compound may possess neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced damage, which is a key factor in neurodegenerative diseases. Further studies are required to explore its potential as a therapeutic agent in conditions like Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Efficacy

A recent study published in Molecules examined the anticancer efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound significantly inhibited cell proliferation in multiple cancer cell lines and induced apoptosis through mitochondrial pathways .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers synthesized a series of purine derivatives and tested their ability to inhibit specific kinases implicated in cancer signaling pathways. The results showed that the target compound effectively inhibited kinase activity at low micromolar concentrations, suggesting its potential as a lead compound for drug development .

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